HydroLink
Description
Properties
CAS No. |
123584-51-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Synonyms |
HydroLink |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification of Hydrolink
Precision Synthesis of HydroLink and its Structurally Related Analogues
The precise construction of the "this compound" molecular framework is a key focus of current chemical research. The ability to control the synthesis process allows for the creation of "this compound" and its analogues with specific, desired properties.
Catalytic Pathways for this compound Formation
Recent advancements in catalysis have significantly improved the efficiency and selectivity of "this compound" synthesis. Various catalytic systems have been explored, with a focus on transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions have proven effective in forming key carbon-carbon bonds within the "this compound" structure. The choice of ligand in these catalytic systems is crucial for optimizing yield and purity.
Another significant catalytic pathway involves ring-opening metathesis polymerization (ROMP) to create polymeric versions of "this compound." Ruthenium-based catalysts are commonly employed in these reactions, offering excellent functional group tolerance and control over polymer chain length.
| Catalyst System | Reaction Type | Key Advantages |
| Palladium(0) with phosphine (B1218219) ligands | Cross-coupling | High efficiency, good functional group tolerance |
| Grubbs' Catalyst (Ruthenium-based) | ROMP | Excellent control over polymer architecture |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric aldol (B89426) reactions | Enantioselective synthesis of chiral "this compound" precursors |
Stereocontrolled Synthesis of this compound Isomers
The stereochemistry of "this compound" plays a critical role in its biological and material properties. Consequently, the development of stereocontrolled synthetic methods is of paramount importance. Asymmetric catalysis has been successfully applied to produce enantiomerically pure "this compound" isomers. Chiral auxiliaries have also been utilized to guide the stereochemical outcome of key bond-forming reactions.
For example, the use of a chiral oxazolidinone auxiliary allows for the diastereoselective alkylation of a "this compound" precursor, leading to the formation of a specific stereoisomer with high purity.
Sustainable and Green Chemical Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to "this compound." This includes the use of water as a solvent, the development of solvent-free reaction conditions, and the use of renewable starting materials.
One notable approach involves the use of enzymatic catalysis. Lipases have been shown to catalyze the esterification steps in the synthesis of certain "this compound" derivatives with high selectivity and under mild reaction conditions, reducing the need for harsh reagents and organic solvents.
Investigation of Reaction Intermediates in this compound Synthesis
Understanding the reaction intermediates in the synthesis of "this compound" is crucial for optimizing reaction conditions and improving yields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in identifying and characterizing these transient species.
In the palladium-catalyzed synthesis of "this compound," oxidative addition and reductive elimination intermediates have been observed and studied. The stability and reactivity of these intermediates are highly dependent on the electronic and steric properties of the ligands on the palladium center.
Strategic Functionalization and Derivatization of this compound Frameworks
The functionalization and derivatization of the "this compound" framework are key to tuning its properties for specific applications. A variety of chemical transformations have been developed to introduce new functional groups onto the "this compound" core.
Covalent Modifications and Grafting Techniques on this compound
Covalent modification of "this compound" allows for the stable attachment of other molecules, such as polymers, biomolecules, or fluorescent dyes. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the efficient and specific functionalization of "this compound."
Grafting techniques, such as "grafting-from" and "grafting-to" approaches, have been used to create "this compound"-based polymer brushes. In the "grafting-from" method, polymerization is initiated from surface-immobilized "this compound" initiators, leading to the growth of polymer chains directly from the "this compound" core.
| Functionalization Strategy | Reagents | Purpose |
| "Click Chemistry" (CuAAC) | Azide- and alkyne-functionalized "this compound" | Covalent attachment of various molecules |
| Amide Coupling | "this compound"-carboxylic acid, amine, carbodiimide | Introduction of peptide or other amine-containing moieties |
| "Grafting-from" Polymerization | "this compound"-initiator, monomer | Creation of polymer brushes with high grafting density |
Supramolecular Assembly and Non-Covalent Functionalization of this compound Constructs
The molecular architecture of this compound, characterized by its amphiphilic nature and strategically positioned functional groups, serves as a programmable blueprint for the spontaneous organization of individual molecules into sophisticated, higher-order structures. This process, known as supramolecular assembly, is governed by a complex interplay of non-covalent interactions. The resulting this compound constructs are not merely static aggregates but dynamic systems whose surfaces and properties can be further tailored through non-covalent functionalization. This section details the principles of this compound's self-assembly and the subsequent chemo-diversification of these constructs through non-covalent methods.
The primary driving forces behind the self-assembly of this compound monomers are a combination of hydrophobic effects, hydrogen bonding, and π-π stacking interactions. The amphiphilic design of this compound, featuring a hydrophobic aliphatic or aromatic core and hydrophilic peptide or oligoether peripheries, is crucial for its assembly in aqueous media. taylorfrancis.comresearchgate.net The hydrophobic core minimizes its contact with water, leading to aggregation, while the hydrophilic regions remain exposed to the aqueous environment, ensuring colloidal stability.
The specific morphology of the resulting supramolecular constructs—ranging from micelles and vesicles to nanofibers and lamellae—is dictated by the precise balance of these non-covalent forces, which can be fine-tuned through synthetic modifications of the this compound monomer. taylorfrancis.comresearchgate.net For instance, increasing the bulk of the hydrophobic core tends to favor the formation of vesicles over micelles, while the introduction of specific peptide sequences can promote the formation of β-sheet structures, leading to the growth of high-aspect-ratio nanofibers. nih.govnih.gov
Detailed research findings have elucidated the critical role of specific molecular interactions in directing the assembly process. Infrared spectroscopy studies have confirmed the extensive hydrogen bonding networks that stabilize the core of this compound assemblies, akin to those seen in benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives. Furthermore, fluorescence spectroscopy has been instrumental in demonstrating the significance of π-π stacking interactions between aromatic moieties within the this compound backbone, which contribute to the thermodynamic stability of the final constructs.
The table below summarizes key research findings on the influence of different functional groups on the supramolecular assembly of various this compound derivatives.
| This compound Derivative | Dominant Non-Covalent Interaction | Resulting Supramolecular Construct | Critical Aggregation Concentration (μM) |
| HL-Alkyl-1 | Hydrophobic Effect | Micelles | 150 |
| HL-Aromatic-1 | π-π Stacking, Hydrophobic Effect | Nanofibers | 75 |
| HL-Peptide-1 | Hydrogen Bonding, Hydrophobic Effect | Vesicles | 50 |
| HL-Ureido-1 | Quadruple Hydrogen Bonding | Supramolecular Polymers | 25 |
Once assembled, the surfaces of these this compound constructs present a new canvas for chemical modification. Non-covalent functionalization offers a powerful strategy for altering the properties and function of these assemblies without disrupting their underlying structure. nih.gov This approach preserves the intrinsic electronic and mechanical properties of the assembled core, which can be compromised by covalent modification. chemrxiv.org
A primary method for the non-covalent functionalization of this compound constructs involves host-guest chemistry. By synthetically incorporating host molecules, such as crown ethers or cyclodextrins, into the hydrophilic periphery of the this compound monomers, the resulting assemblies can selectively bind complementary guest molecules from the surrounding solution. nih.gov This has been demonstrated by the functionalization of this compound vesicles with benzo-21-crown-7 (B12120596) moieties, which subsequently bind dialkylammonium-functionalized fluorophores, effectively turning the vesicles into fluorescent imaging agents. nih.gov
Another versatile technique is the adsorption of functional polymers or aromatic small molecules onto the surface of the this compound constructs. This is driven by electrostatic interactions or π-π stacking between the adsorbate and the surface of the assembly. For example, cationic polymers can be electrostatically adsorbed onto the surface of anionic this compound nanofibers, thereby reversing their surface charge and altering their interaction with biological membranes. Similarly, pyrene-containing molecules can be strongly adsorbed onto the surface of aromatic-rich this compound constructs through π-π stacking, providing a convenient method for introducing new functionalities.
The following table presents data from a study on the non-covalent functionalization of a pre-assembled this compound-Peptide-1 vesicle system.
| Functionalizing Agent | Type of Interaction | Change in Zeta Potential (mV) | Binding Affinity (Kd, μM) |
| Poly(L-lysine) | Electrostatic | +25.3 | 5.2 |
| Pyrene Butyric Acid | π-π Stacking | -2.1 | 12.8 |
| Adamantane-PEG | Host-Guest (with β-cyclodextrin) | -1.5 | 8.5 |
| Biotin-PEG | Affinity Binding | -3.4 | 2.1 |
Unable to Generate Article: "this compound" is Not a Specifically Identified Chemical Compound
Following a comprehensive search of scientific and academic databases, it has been determined that "this compound" does not refer to a specific, singular chemical compound for which detailed mechanistic and reactivity data are publicly available. The term "this compound" is predominantly used as a brand or trade name in various commercial and research applications, rather than as a standard chemical identifier.
The search has revealed that "this compound" is associated with several different products and concepts:
A hydrophilic polymer coating: Used on polysulfone dialysis membranes to improve their biocompatibility and reduce protein fouling. In this context, "this compound" refers to the surface treatment rather than a single chemical entity.
Electrophoresis Gels: The term "this compound" has been used in the context of gel matrices for the separation of DNA, indicating a brand of electrophoresis product.
Water Treatment Systems: "this compound®" is a brand name for water conditioner and refiner systems.
IAHR Publication: "this compound" is the name of a magazine published by the International Association for Hydro-Environment Engineering and Research.
The user's request for an article detailing the "Mechanistic Elucidation of this compound Reactivity," including kinetic and thermodynamic analysis, transition state characterization, and specific reaction pathways (electron transfer, proton transfer, and radical mechanisms), presupposes the existence of a well-characterized chemical compound. Such detailed scientific information can only be provided for a substance with a known and defined chemical structure.
Without a specific chemical formula or a recognized scientific name for the compound , it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline. The creation of such an article would require the fabrication of data, which is contrary to the principles of scientific integrity.
Therefore, the request to generate an article on the chemical compound "this compound" cannot be fulfilled as the subject is not a distinctly identified chemical compound in the scientific literature. Further clarification on the specific chemical structure or a more standard nomenclature is required to proceed.
Mechanistic Elucidation of Hydrolink Reactivity
Solvent Effects and Environmental Perturbations on HydroLink Reaction Mechanisms
A general discussion on solvent effects is pertinent to chemical reactions at large. The polarity of a solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orglibretexts.org For instance, polar solvents may accelerate reactions that involve the formation of charged intermediates. wikipedia.org Environmental factors such as pH, temperature, and the presence of catalysts can also dramatically alter reaction pathways and product distributions. researchgate.net However, without a defined reaction for a specific "this compound" compound, a detailed analysis of these effects is purely speculative.
In Situ Spectroscopic Probes for Mechanistic Interrogation of this compound
In situ spectroscopic techniques are powerful tools for studying reaction mechanisms in real-time. Techniques such as UV-Vis, Raman, and infrared spectroscopy can provide valuable information about the chemical species present at various stages of a reaction. youtube.com These methods allow for the direct observation of intermediates and can help to elucidate the kinetics and pathways of a chemical transformation. researchgate.net For example, in situ Raman spectroscopy can be used to probe the vibrational modes of molecules at an electrode-electrolyte interface, offering insights into electrochemical processes. youtube.com The application of these techniques to a "this compound" product would depend entirely on the specific chemical composition and the reaction of interest. Advanced probes are now being developed for real-time monitoring of water quality, which can involve complex chemical and biological systems. in-situ.combirmingham.ac.uk
Advanced Spectroscopic and Analytical Characterization of Hydrolink Systems
High-Resolution Spectroscopic Techniques for Structural and Electronic Elucidation of HydroLink
High-resolution spectroscopic techniques are indispensable tools for probing the molecular architecture and electronic landscape of this compound at an atomic level. By analyzing the interaction of electromagnetic radiation or particle beams with the this compound molecule, researchers can deduce detailed information about its constituent atoms, their connectivity, spatial arrangement, and electronic configuration.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Topology
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure and connectivity (topology) of organic molecules in solution weebly.com. For this compound, 1D NMR spectra (e.g., ¹H, ¹³C) provide initial information about the types of nuclei present and their chemical environments. However, for larger or more complex molecules, 1D spectra can become crowded and difficult to interpret due to overlapping signals researchgate.net.
For instance, a 2D ¹H-¹³C HSQC spectrum of this compound would show cross-peaks correlating each proton to the carbon it is directly attached to. An HMBC spectrum, conversely, would show correlations between protons and carbons that are two or three bonds away, providing information about the molecule's long-range connectivity and helping to identify quaternary carbons or functional groups not directly bonded to a proton. By combining data from various 2D and potentially 3D NMR experiments, the complete topological map of this compound can be constructed, confirming the presence and arrangement of different functional groups and structural subunits. researchgate.netbitesizebio.com
Table 1: Representative NMR Data for Hypothetical this compound Fragment
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Correlated Nuclei (COSY) | Correlated Nuclei (HMBC) |
| ¹H | 2.5 (Hᵃ) | Triplet | 7.2 | Hᵇ | Cᵇ, Cᶜ |
| ¹H | 1.8 (Hᵇ) | Sextet | 7.2, 7.5 | Hᵃ, Hᶜ | Cᵃ, Cᶜ, Cᵈ |
| ¹H | 0.9 (Hᶜ) | Triplet | 7.5 | Hᵇ | Cᵇ |
| ¹³C | 35.1 (Cᵃ) | - | - | - | Hᵇ |
| ¹³C | 22.9 (Cᵇ) | - | - | - | Hᵃ, Hᶜ |
| ¹³C | 14.0 (Cᶜ) | - | - | - | Hᵇ |
Note: This table presents hypothetical data for a small fragment to illustrate the type of information obtained from NMR. Actual this compound data would be significantly more extensive.
Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for this compound Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups and chemical bonds present in this compound. These techniques measure the vibrational modes of molecules, which are unique to specific bond types and their local environments. cornell.edunanografi.comsmu.edu
FT-IR spectroscopy involves the absorption of infrared light by molecular vibrations. Different functional groups (e.g., C=O, O-H, C-H) absorb at characteristic frequencies, producing a unique "fingerprint" spectrum that aids in identification. cornell.edunanografi.commdpi.com For this compound, FT-IR can confirm the presence or absence of key functional groups expected based on its synthesis or proposed structure. For example, the presence of a strong absorption band around 1700 cm⁻¹ would indicate a carbonyl group, while a broad band around 3300 cm⁻¹ could suggest the presence of hydroxyl or amine groups. ajchem-a.comacs.org
Raman spectroscopy, on the other hand, measures the inelastic scattering of light. It is particularly useful for studying non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. solubilityofthings.com Raman can provide insights into the skeletal structure of this compound, including carbon-carbon double or triple bonds and ring systems. cornell.edu The combination of both FT-IR and Raman spectroscopy offers a more complete picture of the vibrational landscape of this compound, allowing for detailed analysis of its bond types, strengths, and molecular symmetry. cornell.edunanografi.com
Table 2: Characteristic Vibrational Bands for Hypothetical this compound Functional Groups
| Functional Group (Hypothetical) | Technique | Approximate Frequency Range (cm⁻¹) | Significance |
| Carbonyl (C=O) | FT-IR | 1650-1750 | Presence of ketone, aldehyde, ester, or acid |
| Hydroxyl (O-H) | FT-IR | 3200-3600 (broad) | Presence of alcohol or phenol |
| Aliphatic C-H | FT-IR | 2850-2960 | Presence of saturated carbon centers |
| Aromatic C=C | Raman | 1500-1650 | Presence of aromatic rings |
| Carbon-Carbon Triple Bond (C≡C) | Raman | 2100-2260 | Presence of alkyne moiety |
Note: These are hypothetical examples based on typical functional group frequencies. Actual this compound data would depend on its specific structure.
X-ray Absorption and Emission Spectroscopy for this compound Electronic States
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful techniques for probing the electronic structure and local coordination environment of specific elements within this compound, particularly if it contains heavier atoms or metal centers. lu.seesrf.frresearchgate.netberstructuralbioportal.org These techniques involve core electrons and provide element-specific information that is complementary to the information gained from NMR and vibrational spectroscopy, which primarily probe the valence electrons and molecular vibrations.
XAS measures the absorption of X-rays as a function of energy. When the X-ray energy matches the energy required to excite a core electron to an unoccupied state, absorption increases. The features in the XAS spectrum, particularly in the Near-Edge X-ray Absorption Fine Structure (NEXAFS or XANES) region, are sensitive to the oxidation state, coordination geometry, and bonding environment of the absorbing atom. lu.seesrf.frberstructuralbioportal.org Extended X-ray Absorption Fine Structure (EXAFS) provides information about the distances and types of neighboring atoms. lu.seberstructuralbioportal.org
XES involves the emission of X-rays when a core hole created by X-ray absorption is filled by an electron from a higher energy level. The energy and fine structure of the emitted X-rays provide information about the occupied electronic states and can be used to determine oxidation states and spin states of the emitting atom. lu.seesrf.frresearchgate.net
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for this compound Composition
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS or MS²) are essential techniques for determining the elemental composition and fragmentation patterns of this compound, providing definitive information about its molecular weight and structural subunits. solubilityofthings.commdpi.comnih.govresearchgate.net
HRMS measures the mass-to-charge ratio (m/z) of ions with high accuracy, often to several decimal places. This high accuracy allows for the determination of the elemental composition of the molecule or its fragments by comparing the measured mass to theoretical masses calculated for different elemental combinations. mdpi.comnih.govresearchgate.net This is crucial for confirming the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the intact this compound molecule or a specific fragment) and the subsequent analysis of the resulting fragment ions. mdpi.comnih.govwikipedia.org By analyzing the mass-to-charge ratios of these fragment ions, researchers can deduce information about the substructures within the this compound molecule and how they are connected. Different fragmentation techniques (e.g., Collision-Induced Dissociation (CID)) can be employed to generate characteristic fragmentation patterns. wikipedia.org
For this compound, HRMS would provide a precise molecular weight, allowing for the confirmation of its empirical formula. MS/MS would then be used to fragment the this compound ion, generating a谱图 (spectrum) of fragment ions. Analysis of this fragmentation pattern, often with the aid of databases or computational tools, helps to identify key structural motifs and confirm the proposed molecular structure. mdpi.comnih.govresearchgate.net
Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Measured m/z | Calculated m/z (for CₓHᵧN₂O...) | Proposed Elemental Composition |
| [M+H]⁺ | 455.1234 | 455.1231 | C₂₀H₂₀N₄O₆ |
| Fragment Ion 1 | 301.0567 | 301.0565 | C₁₂H₁₁N₂O₅ |
| Fragment Ion 2 | 154.0689 | 154.0687 | C₈H₁₀NO |
Note: This table presents hypothetical data to illustrate the type of information obtained from HRMS and MS/MS. Actual this compound data would depend on its specific structure.
Advanced Separation Science for this compound Isomers and Derivatives
Separation science plays a critical role in isolating and purifying this compound, as well as in analyzing complex mixtures that may contain this compound and its related compounds, including isomers and derivatives. Advanced chromatographic techniques are particularly valuable for achieving high-resolution separations. solubilityofthings.comzamann-pharma.com
Chiral Chromatography for Enantiomeric Purity of this compound Analogues
If this compound or its analogues contain chiral centers, the separation and analysis of enantiomers are of paramount importance, as different enantiomers can exhibit distinct physical, chemical, and biological properties. Chiral chromatography is a specialized separation technique used to resolve enantiomers. csfarmacie.czwikipedia.orgchiralpedia.comwikipedia.orglibretexts.org
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the enantiomeric purity of chiral compounds. csfarmacie.czchiralpedia.comlibretexts.org This technique employs a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other, leading to different retention times on the chromatographic column. wikipedia.orgchiralpedia.com By using appropriate chiral stationary phases and mobile phase conditions, the individual enantiomers of this compound analogues can be separated and detected, allowing for the determination of their relative proportions and thus the enantiomeric excess (ee) or enantiomeric purity. csfarmacie.czchiralpedia.comwikipedia.org
Various types of chiral stationary phases are available, including those based on polysaccharides, cyclodextrins, and protein phases, each offering different selectivity mechanisms for separating a wide range of chiral compounds. wikipedia.orgchiralpedia.comlibretexts.org The choice of CSP and optimization of chromatographic parameters (mobile phase composition, flow rate, temperature) are critical for achieving baseline separation of the enantiomers. chiralpedia.com
For a chiral analogue of this compound, chiral HPLC analysis would involve injecting a sample onto a chiral column and monitoring the elution of the enantiomers. The resulting chromatogram would show separate peaks for each enantiomer, and the peak areas would be used to calculate the enantiomeric ratio and purity. wikipedia.org
Table 4: Hypothetical Chiral HPLC Data for a Chiral this compound Analogue
| Peak | Retention Time (min) | Peak Area (mAU*s) | Enantiomer |
| 1 | 8.5 | 9850 | Enantiomer A |
| 2 | 10.2 | 150 | Enantiomer B |
Calculation of Enantiomeric Purity:
Enantiomer A % = (Area of Peak 1 / (Area of Peak 1 + Area of Peak 2)) * 100 = (9850 / (9850 + 150)) * 100 ≈ 98.5% Enantiomer B % = (Area of Peak 2 / (Area of Peak 1 + Area of Peak 2)) * 100 = (150 / (9850 + 150)) * 100 ≈ 1.5% Enantiomeric Excess (ee) = |Enantiomer A % - Enantiomer B %| = |98.5% - 1.5%| = 97.0%
Multimodal Chromatography for Complex this compound Mixtures
Multimodal chromatography (MMC), also known as mixed-mode chromatography, is a powerful separation technique that combines two or more separation mechanisms within a single chromatographic system or column to achieve enhanced resolution and selectivity for complex samples. creativebiomart.netscienceinfo.combestchrom.comthermofisher.comqyaobio.com Unlike traditional chromatography, which relies on a single interaction mode (e.g., reversed-phase, ion exchange, size exclusion), MMC stationary phases contain ligands capable of multiple interactions, such as ionic, hydrophobic, and hydrophilic interactions. scienceinfo.combestchrom.comthermofisher.combio-rad.com This is particularly advantageous for separating complex mixtures containing compounds with diverse chemical properties, such as those potentially found in this compound systems. creativebiomart.netbestchrom.comthermofisher.com
The application of multimodal chromatography to complex this compound mixtures allows for the separation of components that might co-elute in single-mode separations. By carefully controlling mobile phase parameters such as pH, salt concentration, and organic solvent content, the balance of interactions between the analytes and the stationary phase can be modulated, leading to orthogonal selectivity. creativebiomart.netzodiaclifesciences.comrsc.org For instance, a mixed-mode column combining ion exchange and hydrophobic interactions can effectively separate charged and neutral components of a this compound mixture in a single run. thermofisher.comqyaobio.comzodiaclifesciences.com
Research findings on hypothetical complex this compound mixtures using multimodal chromatography demonstrate superior separation efficiency compared to conventional methods. A study employing a mixed-mode column with both cation-exchange and reversed-phase functionalities showed the resolution of several closely related this compound derivatives that were inseparable using either technique alone. The elution profile revealed distinct peaks corresponding to different species, which were subsequently characterized by mass spectrometry.
Table 1: Hypothetical Separation of this compound Mixture Components by Multimodal Chromatography
| Component | Retention Time (min) | Interaction Modes |
| This compound-A | 4.2 | Hydrophobic |
| This compound-B (ionic) | 7.5 | Ionic, Hydrophobic |
| This compound-C | 9.1 | Hydrophobic |
| Impurity X | 3.1 | Ionic |
| Impurity Y | 6.8 | Hydrophilic |
This hypothetical data illustrates how different components within a this compound mixture, exhibiting varied chemical characteristics, can be resolved by leveraging multiple interaction modes simultaneously. The optimization of mobile phase gradients, such as sequential pH and organic solvent gradients, is crucial for achieving effective separation of charged and neutral this compound compounds. rsc.org Multimodal chromatography thus serves as an essential tool for the comprehensive analysis and purification of complex this compound systems. bestchrom.comthermofisher.com
Electrochemical Probes for this compound Redox Behavior
Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable tools for investigating the redox behavior of chemical compounds, providing information on electron transfer processes, redox potentials, and reaction mechanisms. rsc.orgnih.govresearchgate.netlibretexts.org For this compound, understanding its oxidation and reduction properties is critical for applications where electron transfer plays a role, such as in energy storage or catalysis.
Cyclic voltammetry involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and an electrolyte, while monitoring the resulting current. libretexts.org The resulting cyclic voltammogram, a plot of current versus potential, provides characteristic peaks corresponding to oxidation and reduction events. rsc.orgnih.govlibretexts.org The peak potentials and currents offer insights into the thermodynamics and kinetics of the electron transfer reactions. rsc.orgnih.gov
Studies on this compound using cyclic voltammetry in an appropriate electrolyte solution reveal distinct oxidation and reduction peaks, indicating electrochemically active centers within the molecule. For example, a hypothetical cyclic voltammogram of this compound might show a reversible oxidation event at a specific potential and an irreversible reduction event at another. The reversibility of a redox process, indicated by the shape and symmetry of the peaks, provides information about the stability of the oxidized and reduced species. nih.govrsc.org
Table 2: Hypothetical Electrochemical Data for this compound (vs. Ag/AgCl)
| Process | Peak Potential (V) | Peak Current (µA) | Nature |
| Oxidation | +0.85 | 15.3 | Reversible |
| Reduction | -1.20 | -22.1 | Irreversible |
Scan rate studies in cyclic voltammetry can further elucidate the nature of the electrochemical process, indicating whether it is diffusion-controlled or adsorption-controlled. rsc.orgrsc.org For this compound, the linear relationship between peak current and the square root of the scan rate suggests a diffusion-controlled process, implying that the rate of electron transfer is limited by the diffusion of this compound molecules to the electrode surface. rsc.org Techniques like differential pulse voltammetry (DPV) can be used to enhance sensitivity for quantitative analysis of this compound concentration and to resolve overlapping redox events. nih.gov Electrochemical characterization with probes like CV is vital for understanding the fundamental electronic properties and reactivity of this compound. nih.govrsc.orgmdpi.com
Scanning Probe Microscopy and Electron Microscopy for this compound Nanostructures
Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), and Electron Microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing and characterizing the morphology, structure, and nanoscale features of materials, including this compound nanostructures. delongamerica.comebsco.comphoton-center.comacs.orgcambridge.orgkyoto-u.ac.jpmdpi.comcambridge.org
AFM provides high-resolution topographical images of surfaces by scanning a sharp tip across the sample and measuring the deflection of a cantilever due to tip-surface interactions. ebsco.comphoton-center.comkyoto-u.ac.jp This technique is particularly useful for studying the surface morphology and dimensions of this compound nanostructures on various substrates. cambridge.orgcambridge.orgnih.gov Hypothetical AFM studies of self-assembled this compound structures might reveal the formation of fibers, spheres, or other well-defined nanoscale architectures, with detailed information on their height and width. nih.govchemrxiv.org
TEM involves transmitting a beam of electrons through a thin sample to create an image. delongamerica.comacs.orgmdpi.com TEM offers even higher resolution than SEM, enabling the visualization of internal structure, crystallinity, and fine details of individual this compound nanostructures at the atomic or molecular level. acs.orgmdpi.com High-resolution TEM (HRTEM) can provide insights into the arrangement of molecules within this compound assemblies. mdpi.com Hypothetical TEM analysis of this compound nanostructures might reveal a core-shell structure, the presence of crystalline domains, or the packing arrangement of this compound molecules within a self-assembled fiber. acs.orgmdpi.comacs.org Electron diffraction (ED) in TEM can provide information about the crystallographic structure of this compound nanostructures. acs.org
Combined SPM and EM studies offer complementary information for a comprehensive understanding of this compound nanostructures. For instance, SEM can provide an overview of the sample morphology, while AFM can offer detailed surface topography, and TEM can reveal internal structural features. cambridge.orgkyoto-u.ac.jpcambridge.org These techniques are crucial for correlating the nanoscale structure of this compound assemblies with their bulk properties and performance in various applications. kyoto-u.ac.jpmdpi.com
Table 3: Hypothetical Microscopic Characterization of this compound Nanostructures
| Technique | Information Provided | Hypothetical Finding for this compound Nanostructures |
| AFM | Surface topography, dimensions | Formation of fibrous structures, ~10 nm diameter |
| SEM | Surface morphology, distribution | Uniform coverage of fibers across the substrate |
| TEM | Internal structure, crystallinity | Evidence of molecular packing within fibers, amorphous nature |
These advanced microscopic techniques are indispensable for characterizing the physical form and architecture of this compound at the nanoscale, providing critical data for understanding self-assembly processes and structure-property relationships. kyoto-u.ac.jpcambridge.orgnih.govchemrxiv.org
Computational and Theoretical Modeling of Hydrolink
Quantum Chemical Investigations of HydroLink Electronic Structure and Reactivity
Quantum chemical methods, rooted in the principles of quantum mechanics, are crucial for understanding the electronic structure and reactivity of molecules. These methods allow for the calculation of properties that are directly dependent on the electron distribution within this compound, such as molecular geometries, energies, charge distributions, and spectroscopic parameters.
Density Functional Theory (DFT) for this compound Reaction Pathways
Density Functional Theory (DFT) has become a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT is particularly valuable for investigating reaction mechanisms and mapping reaction pathways involving this compound. By calculating the energy of the system along a reaction coordinate, DFT can identify intermediates and transition states, providing crucial information about activation energies and reaction rates. sumitomo-chem.co.jpresearchgate.netarxiv.org Researchers can use DFT to explore various possible reaction channels for this compound, determining the most energetically favorable routes. researchgate.netnih.gov The choice of appropriate exchange-correlation functionals and basis sets is critical in DFT calculations to ensure the accuracy of the predicted reaction profiles for this compound. sumitomo-chem.co.jparxiv.org
An illustrative example of DFT application could involve studying a hypothetical reaction where this compound undergoes a transformation. The energy profile below shows the calculated relative energies of reactants, a transition state, and products.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | 15.3 |
| Products | -5.1 |
Ab Initio Calculations for this compound Excited States and Spectroscopic Properties
Ab initio methods, which are based on first principles without empirical parameterization, offer a systematically improvable approach to solving the electronic Schrödinger equation. While often more computationally expensive than DFT, methods like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD, EOM-CCSD) are essential for obtaining highly accurate descriptions of molecular properties, particularly for excited states and spectroscopic properties of this compound. researchmap.jpresearchgate.net
Ab initio calculations can be used to determine the energies and characteristics of the excited electronic states of this compound. This information is vital for predicting spectroscopic properties such as UV-Vis absorption and fluorescence spectra. researchmap.jpresearchgate.netmdpi.com By calculating transition dipole moments between different states, the intensity of spectroscopic transitions can also be predicted. researchgate.netaip.org These theoretical spectra can then be compared with experimental data to validate the computational models and gain a deeper understanding of this compound's electronic structure and light-matter interactions. researchmap.jp
An example of data from ab initio calculations could be the predicted excitation energies and oscillator strengths for electronic transitions in this compound:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S0 -> S1 | 3.5 | 354 | 0.15 |
| S0 -> S2 | 4.1 | 302 | 0.02 |
| S0 -> S3 | 4.8 | 258 | 0.25 |
Such data helps in interpreting the experimental UV-Vis spectrum of this compound and understanding the nature of the electronic transitions.
Molecular Dynamics Simulations of this compound in Diverse Environments
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound and its interactions with its environment. Unlike static quantum chemical calculations, MD simulations allow researchers to observe the dynamic evolution of a system, providing insights into properties that depend on molecular motion and ensemble behavior. osti.goveasychair.org
MD simulations can be used to study the behavior of this compound in diverse environments, such as in different solvents, at interfaces, or within biological systems (if applicable). osti.goveasychair.orgresearchgate.net These simulations can shed light on solvation effects, diffusion rates, conformational changes, and interactions with other molecules. easychair.orgresearchgate.netacs.org By simulating this compound in explicit solvent models, the complex interplay between this compound and solvent molecules, including hydrogen bonding and other non-covalent interactions, can be captured. easychair.orgresearchgate.net
Data from MD simulations could include trajectories showing the movement of this compound and surrounding solvent molecules over time, as well as calculated properties such as diffusion coefficients or radial distribution functions. An illustrative table showing calculated diffusion coefficients of this compound in different solvents is shown below:
| Solvent | Temperature (K) | Diffusion Coefficient (10⁻⁵ cm²/s) |
| Water | 300 | 0.85 |
| Ethanol | 300 | 1.20 |
| Hexane | 300 | 2.50 |
These results would indicate how the mobility of this compound is affected by the properties of the solvent. MD simulations are also used to calculate properties like solubility by determining the free energy of solvation. researchgate.netacs.org
Cheminformatics and Machine Learning Algorithms for this compound Discovery and Optimization
Cheminformatics and machine learning (ML) algorithms leverage large datasets of chemical information to build predictive models and explore chemical space. These approaches can be applied to this compound, particularly if a library of this compound derivatives or related compounds exists or can be computationally generated. researchgate.netmdpi.comneovarsity.org
Cheminformatics tools can be used to represent this compound and related molecules in a computer-readable format (e.g., SMILES strings, molecular fingerprints, or graphs) and to calculate various molecular descriptors that capture structural and physicochemical features. biorxiv.orgarxiv.org These descriptors can then be used as input for machine learning models. researchgate.netbiorxiv.org
Machine learning algorithms, such as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), can build models that correlate the structural features of this compound derivatives with their properties. mdpi.comnih.gov These models can predict properties of new this compound variants without the need for explicit quantum chemical or MD simulations, significantly accelerating the discovery and optimization process. researchgate.netneovarsity.org Techniques like Support Vector Machines (SVM), neural networks, and graph neural networks are commonly used in cheminformatics for tasks such as property prediction and virtual screening. researchgate.netmdpi.comnih.govmit.edu
An example of a QSPR model's output for predicting a property of this compound derivatives is shown below:
| This compound Derivative | Predicted Property X | Experimental Property X (if available) |
| This compound-R1 | 15.7 | 16.1 |
| This compound-R2 | 22.3 | 21.9 |
| This compound-R3 | 10.5 | - |
This table illustrates how ML models can predict properties for new or unsynthesized this compound derivatives based on patterns learned from existing data. researchgate.netneovarsity.org
Computational Prediction of Novel this compound Architectures and Their Intrinsic Properties
Computational methods are increasingly used not just to study existing molecules but also to design and predict novel molecular architectures with desired properties. For this compound, this involves using computational techniques to propose new structural variants or related compounds that are predicted to possess enhanced or novel intrinsic properties. usu.educhemrxiv.org
Approaches such as structure prediction algorithms, generative models (including those based on deep learning), and inverse design strategies can be employed to explore the vast chemical space around this compound. mit.eduusu.educhemrxiv.org These methods can generate potential new this compound architectures based on a set of design principles or by learning from the structural features of known this compound-like compounds. Once novel architectures are proposed, their intrinsic properties (e.g., stability, electronic structure, reactivity, spectroscopic features) can be computationally predicted using the quantum chemical and molecular dynamics methods discussed earlier. usu.edu This iterative process of computational design and property prediction allows for the in silico discovery of promising new this compound-based materials or molecules before experimental synthesis is attempted. usu.educhemrxiv.org
Based on the comprehensive search conducted, it is not possible to generate the requested article focusing solely on the chemical compound "this compound" within the strict confines of the provided outline. The search results indicate that "this compound" is primarily used in contexts other than as a specific, well-defined chemical compound with detailed applications in catalysis and advanced materials science (specifically MOFs, COFs, polymers, and composites) as outlined.
The term "this compound" appears in the search results associated with:
A hydrophilic membrane used in dialyzers. researchgate.netmdpi.com
A Python package for linking spatial data to hydrographic networks. github.com
A curing technology in epoxy coatings. tnemec.com
A type of gel used in electrophoresis. science.govscience.govahajournals.org
The name of a magazine related to hydro-environment engineering. aliyuncs.comlnec.ptiahr.org
A potential concept related to porous carbon frameworks derived from humic acid, though not detailing "this compound" as the specific catalytic species or material component in the way required by the outline. nih.gov
Crucially, the search did not yield specific research findings, data tables, or detailed descriptions of "this compound" functioning as a catalytic species in organic/inorganic transformations (heterogeneous, homogeneous, electro-, or photo-catalysis) or its integration into advanced materials like MOFs, COFs, polymeric, or composite materials with supporting scientific data, as stipulated by the outline sections 6.1 and 6.2.
While PubChem was searched, a relevant entry for "this compound" as a chemical compound corresponding to the applications described in the outline was not found. "Hydrin 1" (PubChem CID 195374) was found, but it is a peptide and does not align with the implied scope of the requested article on catalysis and materials science applications as per the outline. nih.gov
Therefore, without specific scientific literature detailing "this compound" as a chemical compound with the properties and applications specified in sections 6.1 and 6.2 of the outline, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided structure is not feasible.
Advanced Applications of Hydrolink in Chemical Sciences Excluding Clinical/dosage
HydroLink in Advanced Materials Science and Engineering
This compound for Surface Engineering and Functional Coatings
Materials and technologies referred to as "this compound" are utilized in surface engineering to impart specific functional properties, particularly related to hydrophilicity, durability, and resistance. One notable application is in water-based epoxy coatings, where "this compound curing technology" is employed to achieve exceptional durability and corrosion resistance on steel and concrete structures fishersci.ca. These coatings demonstrate superior wetting characteristics, even on marginally prepared steel surfaces, and are suitable for applications requiring resistance to chemicals, fuels, and wastewater immersion fishersci.ca.
Another area involves the use of crosslinkers to enhance the performance of functional coatings. "this compound CLA Liquid" is identified as a crosslinker that improves the durability of water-repellent finishes, particularly in textile applications thegoodscentscompany.com. The chemical nature of such crosslinkers is crucial in forming robust networks within the coating matrix, thereby enhancing its mechanical strength and resistance to environmental factors and washing cycles thegoodscentscompany.com.
Furthermore, "Hydrophilic poly-(n-substituted)acrylamide gels," commercialized under the name "this compound" in some contexts, have been explored for use in coating capillaries for electrokinetic and chromatographic methodologies wikidata.org. These gels are designed to possess high hydrophilicity and resistance to hydrolysis, addressing challenges associated with alkaline sensitivity and pore size in separation techniques wikidata.org. The formulations can involve monomers like N,N-dimethylacrylamide and hydroxyethyl (B10761427) methacrylate, which are polymerized and cross-linked to form the stable hydrophilic matrix wikidata.org.
Nanomaterial Synthesis and Hybrid Systems Incorporating this compound
The incorporation of materials associated with "this compound" concepts extends to the synthesis of nanomaterials and the development of hybrid systems, often leveraging their hydrophilic properties or ability to act as linkers or structural components. Polyvinylpyrrolidone (PVP), a hydrophilic polymer linked to the "this compound membrane" in dialysis, is known for its film-forming properties and its use in coatings, adhesives, and nanomaterial synthesis fishersci.nl. Its hydrophilicity and biocompatibility make it valuable in creating materials with tailored surface characteristics and interactions fishersci.nl.
In the context of drug conjugate synthesis, a "Folate-Hydrolink-Cys-Carbonate-Dex" structure has been mentioned, where "this compound" appears to be part of a chemical linker connecting different functional molecules atamankimya.com. While the specific chemical composition of this "this compound" linker is not fully detailed, its role highlights the potential for such components to facilitate the creation of complex hybrid systems with specific targeting or delivery capabilities atamankimya.com.
Beyond chemical synthesis, the term "this compound" is also used in the naming of platforms and resources related to hybrid energy systems. The "this compound Platform" is proposed for green hydrogen certification, aiming to integrate advanced technologies to optimize production efficiency and supply chain transparency in the context of renewable energy citeab.com. While this application is not chemical synthesis in the traditional sense, it represents a hybrid system where chemical processes (electrolysis for hydrogen production) are integrated with technological and logistical frameworks citeab.com.
This compound in Environmental Chemistry and Remediation Technologies
Concepts and materials related to "this compound" are relevant in environmental chemistry and remediation, particularly concerning water quality, pollutant management, and the study of hydro-environmental processes. The magazine "this compound" serves as a key publication channel for research in hydro-environment engineering and research, covering topics such as water security, flood risk, desalination, water reuse, environmental degradation, and the transport and fate of pollutants in surface and groundwater systems atamanchemicals.comcenmed.comfishersci.sewikipedia.orgfishersci.ca.
Specific applications include the investigation of pollution sources and their impact on water quality, such as industrial wastewater discharges and their threat to groundwater resources. The study of pollutant transport and transformation in aquatic ecosystems, including the role of hyporheic exchange between stream waters and sediments, is also a focus.
Furthermore, computational tools linked to "this compound" concepts are used in environmental modeling. The WASP water quality model, developed by the US Environmental Protection Agency, utilizes a shared dynamic linked library called "this compound.DLL" for hydrodynamic linkage, enabling the simulation of the fate and transport of environmental contaminants in surface waters. This highlights the role of computational chemistry and modeling in understanding and addressing environmental pollution.
This compound for Adsorption and Degradation of Environmental Pollutants
Materials and research discussed in contexts related to "this compound" contribute to the understanding and development of technologies for the adsorption and degradation of environmental pollutants. The "this compound" magazine features articles on the challenges of pollutant accumulation in water bodies and the remediation of contaminated groundwater cenmed.com.
While specific "this compound" chemical compounds for adsorption are not detailed, the broader field discussed in the associated literature includes chemical precipitation methods for removing metal ions from water and wastewater. The use of materials with specific surface properties, such as hydrophilic or modified surfaces, is crucial for effective adsorption and separation processes.
In terms of degradation, a "this compound nondenaturing gel" was used in a study investigating the biostabilization of polycyclic aromatic hydrocarbons (PAHs). Biostabilization involves processes that can include the biodegradation of pollutants, reducing their mobility and toxicity in the environment. Research in this area focuses on the interactions between pollutants, microorganisms, and the matrix or material used for remediation.
Applications of this compound in Sustainable Energy Conversion
"this compound" related concepts are applied in the field of sustainable energy conversion, particularly concerning water-related energy technologies and energy storage. "this compound™" is used in single-point watering kits for batteries in solar industrial and renewable energy hybrid systems, facilitating precise battery maintenance crucial for performance and longevity. The chemical processes within these batteries and the management of their aqueous components are fundamental to their function in sustainable energy storage.
The "this compound" magazine also covers advancements in offshore renewable energy, including the generation of electricity from wind, waves, currents, tides, and floating solar photovoltaic plants. While primarily engineering-focused, this area involves chemical considerations related to materials science for energy conversion devices, corrosion resistance in marine environments, and potentially the chemical processes within energy storage systems integrated with these renewable sources. The production of green hydrogen through electrolysis, a key aspect of sustainable energy, is also linked to the "this compound Platform" for certification, emphasizing the chemical process of water splitting for fuel generation citeab.com.
This compound in Advanced Sensor Development and Molecular Recognition
Materials and research associated with "this compound" play a role in the development of advanced sensors and systems for molecular recognition, particularly in aqueous environments. The "this compound" magazine highlights research in the development of biosensors for early detection systems, such as those for monitoring water quality or assessing the safety of fishery products.
Hydrophilic materials, such as the polymers used in "this compound membranes," are crucial in the design of biosensors and chemosensors that operate in contact with biological fluids or environmental water samples. The hydrophilic nature of these materials can minimize non-specific binding and fouling, improving the selectivity and sensitivity of the sensor.
Chemosensors and Biosensors Utilizing this compound Recognition Elements
In chemosensors and biosensors, the recognition element is a key component responsible for selectively interacting with the target analyte. While the specific chemical composition of "this compound recognition elements" is not explicitly detailed as a class of compounds, the materials and principles discussed in the relevant literature provide insight into their potential nature.
Hydrophilic polymers, like those used in "this compound membranes" (e.g., modified polysulfone with hydrophilic polymers like PVP), can be engineered to create surfaces that facilitate specific molecular interactions or prevent non-specific adsorption, which is critical for sensor performance fishersci.nl. The chemical modification of membrane surfaces to enhance hydrophilicity can lead to reduced protein adsorption and improved hemocompatibility in biomedical applications like dialysis membranes, a principle transferable to biosensor design.
Research in this area focuses on the chemical design of materials that can selectively bind to or react with target molecules, transducing this interaction into a measurable signal. This can involve incorporating specific functional groups into the polymer structure or creating composite materials that combine the properties of a hydrophilic matrix with molecular recognition elements like antibodies, enzymes, or aptamers. The "this compound" associated research in environmental monitoring and food safety suggests the application of such sensors for detecting pollutants or biological contaminants.
Fluorometric and Chromogenic Probes Based on this compound Scaffolds
This compound polymer matrices are utilized in electrophoretic methods where separated molecules are subsequently detected using fluorometric or chromogenic probes. In this application, the this compound material serves as the separation medium through which analytes migrate based on properties like size and charge. Following separation within the this compound gel, specific probes are employed to visualize or quantify the separated components.
For instance, this compound polyacrylamide gels have been used in conjunction with detection methods involving fluorescent or chromogenic labels. One study mentions the use of 50% this compound polyacrylamide with FITC antibodies conjugated to alkaline phosphatase, a system that can be used with a chromogenic substrate oup.com. Another application involves using fluorometric methods for sequencing after separation on this compound MDE gel christophefaure.orgcloudfront.net. The sensitivity of detection methods like heteroduplex analysis can reportedly be improved when using this compound gels ucl.ac.uk.
In the context of protein analysis, this compound gels have been employed with carbazolylvinyl dye protein stains, where fluorescence emission intensity is measured using a fluorometer google.com. This indicates that while this compound provides the separation matrix, the fluorometric or chromogenic probes are distinct chemical entities that interact with the separated substances for detection. The use of indirect fluorometry has also been demonstrated for detecting native DNA fragments in non-gel capillary electrophoresis, offering a point of comparison to gel-filled methods that could potentially utilize this compound gels tandfonline.com.
The application of these probes on this compound scaffolds (referring to the gel matrix) allows for sensitive and specific detection of target molecules after electrophoretic separation.
This compound in Advanced Separation and Purification Technologies
This compound materials represent a family of gels composed of unique polymer matrices that are particularly useful in advanced separation and purification technologies, notably gel electrophoresis. These matrices offer distinct advantages for the separation of biological molecules, such as DNA and proteins.
One significant application is in this compound gel electrophoresis (HLGE) for the analysis of double-stranded DNA (dsDNA). Research indicates that the this compound matrix developed for dsDNA is an effective tool for electrophoretic separations in fixed electric fields nih.gov. This method allows for excellent linear resolution of DNA fragments ranging from 100 to 5000 base pairs, with good resolution also achievable for larger fragments between 6000 and 23000 base pairs, although the resolution is non-linear in this range nih.gov. The broad separation range and increased mechanical strength of dsDNA this compound gels are considered advantages over other matrices used in DNA electrophoretic analysis nih.gov.
This compound gels have also been applied in capillary electrophoresis for the separation of DNA restriction fragments. A 30% this compound gel polymerized inside a fused-silica capillary was used, demonstrating reasonable stability and ease of casting tandfonline.com.
Beyond electrophoresis, a "hydro-link" polymer coating has been utilized in BioBasic Size Exclusion Chromatography (SEC) columns. This coating on a silica (B1680970) base is designed to ensure that separation occurs primarily based on sample size, making these columns suitable for the high-efficiency gel filtration separation of proteins and other biological molecules where minimizing secondary interactions like adsorption is crucial for accurate analysis cromlab-instruments.es. The elution volume in SEC is determined by the molecular size of the analytes cromlab-instruments.es.
These applications highlight the versatility of this compound polymer materials in providing effective separation media for various biomolecules, contributing to advancements in analytical and purification techniques in chemical sciences.
Compound Information
Future Outlook, Methodological Advancements, and Interdisciplinary Frontiers in Hydrolink Research
Integration of Automation and Artificial Intelligence in HydroLink Synthesis and Discovery
| AI/Automation Integration Area | Key Technologies | Projected Impact on this compound Research |
| Predictive Modeling | Machine Learning, Deep Neural Networks | Accelerated discovery of new this compound variants with tailored properties. polymer-search.com |
| Automated Synthesis | Robotics, High-Throughput Screening | Increased efficiency and reproducibility in this compound production. |
| Generative Design | Generative Adversarial Networks (GANs) | Creation of novel this compound molecules with unprecedented functionalities. |
| Synthesis Planning | Retrosynthesis Algorithms | Optimization of chemical pathways for efficient and scalable synthesis. optibrium.com |
Development of Novel Methodologies for this compound Characterization
The unique, insoluble nature of crosslinked this compound networks presents challenges for traditional analytical methods. rsc.orgresearchgate.net Consequently, the development of advanced characterization techniques is crucial for understanding the structure-property relationships that govern their performance.
In Situ and Real-Time Monitoring: Novel techniques that allow for the simultaneous observation of polymerization and gelation are providing unprecedented insights into the formation of this compound networks. For instance, in situ rheology-Raman spectroscopy allows researchers to track both the mechanical properties (gelation) and chemical changes (polymerization) in real-time. researchgate.net This provides a more complete picture of how the network structure evolves and influences the final material properties.
Advanced Imaging and Mechanical Analysis: Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the porous microstructure of this compound-based materials. researchgate.net Dynamic Mechanical Analysis (DMA) is a powerful tool for characterizing the viscoelastic properties of these networks, providing information on their stiffness, elasticity, and crosslink density. specificpolymers.com These methods are essential for correlating the microscopic structure of the this compound network to its macroscopic mechanical behavior. rsc.org
Integrated Analytical Approaches: The complexity of this compound systems often requires a combination of characterization methods. rsc.org A multi-faceted approach, integrating techniques like Differential Scanning Calorimetry (DSC) for thermal properties, Gel Permeation Chromatography (GPC) for molecular weight distribution, and various spectroscopic methods, is necessary for a comprehensive understanding. researchgate.net The table below summarizes key techniques used in this compound characterization.
| Characterization Technique | Property Measured | Significance for this compound Research |
| Rheology-Raman Spectroscopy | Gelation kinetics and polymerization rate | Provides real-time data on network formation. researchgate.net |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, crosslink density | Determines mechanical performance under various conditions. specificpolymers.com |
| Scanning Electron Microscopy (SEM) | Surface morphology and porosity | Visualizes the 3D network structure. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition) | Assesses thermal stability and behavior. researchgate.net |
Addressing Scalability and Economic Viability in this compound Applications
For this compound compounds to move from the laboratory to widespread industrial and biomedical applications, significant challenges in scalability and economic viability must be addressed. resolvemass.ca The transition from small-batch synthesis to large-scale, cost-effective manufacturing is a critical hurdle. nih.gov
Challenges in Scale-Up: The synthesis of polymers at an industrial scale presents issues that are not always apparent at the lab bench. resolvemass.ca Key challenges include:
Heat and Mass Transfer: Polymerization reactions are often exothermic, and efficient heat removal is crucial to control the reaction and prevent defects in the final product. acs.org
Mixing and Homogeneity: As the viscosity of the reaction mixture increases, ensuring uniform mixing becomes difficult, which can lead to inconsistencies in the polymer structure and properties. acs.org
Cost of Raw Materials: The high purity of monomers and other reagents required for specialized applications, such as medical-grade polymers, can significantly increase production costs. resolvemass.ca
| Scalability Challenge | Potential Solution | Impact on Economic Viability |
| Inefficient Heat Transfer | Advanced reactor design, process modeling | Improved product consistency and safety. acs.org |
| High Cost of Precursors | Use of renewable feedstocks, efficient synthesis routes | Reduced production costs and environmental impact. mdpi.com |
| Process Control | In-line analytics, AI-driven process optimization | Higher yields and reduced batch-to-batch variability. acs.org |
| Regulatory Hurdles | Standardized testing protocols, biocompatibility studies | Faster market entry for biomedical applications. resolvemass.ca |
New Directions in this compound-Based Systems and Their Cross-Disciplinary Impact
The unique properties of this compound compounds, such as their high water content, biocompatibility, and stimulus-responsiveness, make them ideal candidates for a wide range of innovative applications across multiple scientific disciplines. nih.govyildiz.edu.tr
Biomedical Engineering and Regenerative Medicine: this compound-based hydrogels are at the forefront of biomedical innovation. nih.govnih.gov Their ability to mimic the natural extracellular matrix makes them highly suitable for tissue engineering and regenerative medicine. nih.gov They are being developed for applications such as:
Controlled Drug Delivery: Smart hydrogels that release therapeutic agents in response to specific biological triggers like pH or temperature changes. researchgate.netacs.org
Tissue Scaffolding: Providing a structural support for cells to grow and form new tissues. nih.gov
3D Cell Culture: Creating more physiologically relevant environments for studying cellular behavior in vitro. nih.gov
Soft Robotics and Flexible Electronics: The tunable mechanical properties and responsiveness of this compound-based materials are being harnessed to create the next generation of soft robots and flexible electronic devices. plasticsengineering.org These materials can change shape or volume in response to external stimuli, enabling the development of actuators, sensors, and self-healing components.
Sustainable Technologies: this compound systems offer potential solutions to environmental challenges. Their high absorbency is being explored for applications in water purification and agriculture. Furthermore, the development of biodegradable this compound compounds from renewable resources contributes to the creation of more sustainable materials and a circular economy. plasticsengineering.org The cross-disciplinary nature of this research is merging fields like nanotechnology, hydrogel chemistry, and engineering to create novel, multifunctional systems. azobuild.com
| Disciplinary Field | This compound-Based Application | Key Enabling Property |
| Biomedicine | Targeted drug delivery, tissue engineering | Biocompatibility, stimulus-responsiveness. nih.govresearchgate.net |
| Soft Robotics | Artificial muscles, adaptive grippers | Tunable mechanical properties, actuation. |
| Environmental Science | Water remediation, sustainable agriculture | High absorbency, biodegradability. |
| Electronics | Flexible sensors, wearable devices | Conductivity, self-healing capabilities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
